molecular formula C8H4BrF3N2 B2413668 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole CAS No. 2366994-42-3

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole

Cat. No. B2413668
CAS RN: 2366994-42-3
M. Wt: 265.033
InChI Key: BFLOYPLQJJTAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole (BDFMB) is an organic compound with a molecular weight of 286.07 g/mol and a melting point of 112–114 °C. It is a brominated difluoromethyl benzimidazole and is a white crystalline solid. BDFMB is a versatile compound that has applications in medicinal chemistry, organic synthesis, and analytical chemistry.

Mechanism of Action

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole acts as a ligand in transition metal complexes, binding to the metal atom and forming a coordination complex. It can also act as a catalyst in organic synthesis, promoting the formation of new organic molecules. In addition, 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole can act as a fluorescent probe, binding to specific molecules and emitting light when exposed to certain wavelengths of light.
Biochemical and Physiological Effects
2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole has been shown to have no significant biochemical or physiological effects. It has been tested for toxicity in animal models and found to be non-toxic. 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole in laboratory experiments is its versatility. It can be used as a ligand, a catalyst, and a fluorescent probe. It is also relatively inexpensive and readily available. The main limitation of using 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole is that it is not very soluble in water, so it may be difficult to use in aqueous solutions.

Future Directions

In the future, 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole could be used to develop new catalysts and ligands for transition metal complexes. It could also be used to develop new fluorescent probes for the detection of DNA and proteins. Additionally, 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole could be used to develop new methods for the synthesis of organic compounds. Finally, 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole could be used to develop new drugs with improved pharmacological properties.

Synthesis Methods

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole can be synthesized in a two-step process. The first step involves the reaction of 5-fluoro-1H-benzimidazole and N-bromosuccinimide in anhydrous acetonitrile in the presence of a base, such as triethylamine. The second step involves the reaction of the intermediate with 1,1-difluoromethyl bromide in the presence of a base, such as triethylamine. The final product is a white crystalline solid.

Scientific Research Applications

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole has been used in a variety of scientific research applications. It has been used as a ligand in transition metal complexes and as a catalyst in organic synthesis. It has also been used as a reagent in the synthesis of various organic compounds. In addition, 2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole has been used as a fluorescent probe for the detection of DNA and proteins.

properties

IUPAC Name

2-[bromo(difluoro)methyl]-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLOYPLQJJTAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole

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